molecular formula C13H20O B14386126 5,6-Dimethyl-2,3,4,7-tetrahydro-1H-3a,7a-(methanooxymethano)indene CAS No. 88316-98-7

5,6-Dimethyl-2,3,4,7-tetrahydro-1H-3a,7a-(methanooxymethano)indene

Cat. No.: B14386126
CAS No.: 88316-98-7
M. Wt: 192.30 g/mol
InChI Key: AETCZLIMNAPETP-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2,3,4,7-tetrahydro-1H-3a,7a-(methanooxymethano)indene is a complex organic compound with a unique structure. It belongs to the class of indenes, which are bicyclic hydrocarbons. This compound is characterized by its intricate molecular framework, which includes multiple rings and substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2,3,4,7-tetrahydro-1H-3a,7a-(methanooxymethano)indene typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene system, which is then further modified to introduce the desired substituents and rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2,3,4,7-tetrahydro-1H-3a,7a-(methanooxymethano)indene undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing compounds.

    Reduction: The compound can be reduced to form simpler hydrocarbons or other reduced forms.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups into the molecule.

Scientific Research Applications

5,6-Dimethyl-2,3,4,7-tetrahydro-1H-3a,7a-(methanooxymethano)indene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism by which 5,6-Dimethyl-2,3,4,7-tetrahydro-1H-3a,7a-(methanooxymethano)indene exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full range of activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5,6-Dimethyl-2,3,4,7-tetrahydro-1H-3a,7a-(methanooxymethano)indene apart is its specific arrangement of rings and substituents, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

88316-98-7

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

3,4-dimethyl-8-oxatricyclo[4.3.3.01,6]dodec-3-ene

InChI

InChI=1S/C13H20O/c1-10-6-12-4-3-5-13(12,7-11(10)2)9-14-8-12/h3-9H2,1-2H3

InChI Key

AETCZLIMNAPETP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC23CCCC2(C1)COC3)C

Origin of Product

United States

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